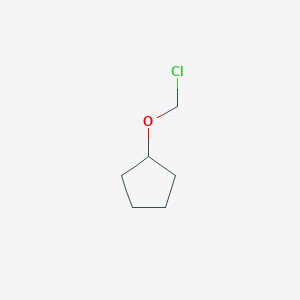
(Chloromethoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethoxy)cyclopentane is an organic compound with the molecular formula C₆H₁₁ClO. It is a chlorinated ether, often used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the chlorine atom, which makes it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Chloromethoxy)cyclopentane can be synthesized through several methods. One common method involves the reaction of cyclopentanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{Cyclopentanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Another method involves the use of phosphorus trichloride (PCl₃) as a chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
In industrial settings, cyclopentyloxymethyl chloride is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethoxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in cyclopentyloxymethyl chloride can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, cyclopentyloxymethyl chloride can undergo elimination to form cyclopentene.
Oxidation and Reduction: While less common, cyclopentyloxymethyl chloride can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and sodium methoxide (NaOCH₃). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, nitriles, and ethers.
Elimination Reactions: The major product is cyclopentene.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Chloromethoxy)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopentyloxymethyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly electronegative, making the carbon atom it is attached to susceptible to nucleophilic attack. This reactivity allows cyclopentyloxymethyl chloride to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl chloride: Similar in structure but lacks the ether functionality.
Cyclopentanol: The alcohol precursor to cyclopentyloxymethyl chloride.
Cyclopentyl methyl ether: Similar ether compound but without the chlorine atom.
Uniqueness
(Chloromethoxy)cyclopentane is unique due to the presence of both the ether and chloromethyl functionalities. This combination makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C6H11ClO |
|---|---|
Molekulargewicht |
134.6 g/mol |
IUPAC-Name |
chloromethoxycyclopentane |
InChI |
InChI=1S/C6H11ClO/c7-5-8-6-3-1-2-4-6/h6H,1-5H2 |
InChI-Schlüssel |
ZQZBBQNLHWBXPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















